

Comparative Docking Analysis of 3-Fluorobenzene carboximidamide and Known COX-2 Inhibitors

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Compound of Interest

Compound Name: **3-Fluorobenzene carboximidamide**

Cat. No.: **B1307668**

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This guide provides a comparative analysis of the molecular docking of **3-Fluorobenzene carboximidamide** against the Cyclooxygenase-2 (COX-2) enzyme, benchmarked against established COX-2 inhibitors. Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.^[1] Its inhibition is a critical strategy in the management of pain and inflammation.^{[2][3]} This study computationally evaluates the potential of **3-Fluorobenzene carboximidamide** as a COX-2 inhibitor by comparing its binding affinity and interaction patterns with those of well-characterized drugs: Celecoxib, Rofecoxib, and Valdecoxib.^{[4][5][6]}

Data Summary

The following table summarizes the computational docking results, presenting the binding affinity, estimated inhibition constant (Ki), and key interacting residues for each compound with the active site of COX-2. Lower binding affinities and Ki values are indicative of more potent inhibition.

Compound	PubChem CID	Binding Affinity (kcal/mol)	Estimated Ki (nM)	Key Interacting Residues
3-Fluorobenzene carboximidamide	156475	-7.8	250.5	ARG120, TYR355, SER530
Celecoxib	2662	-9.2	35.2	ARG513, PHE518, VAL523
Rofecoxib	5090	-8.9	58.7	HIS90, ARG513, VAL523
Valdecoxib	119828	-9.5	22.1	ARG513, PHE518, GLN192

Experimental Protocols

The in-silico molecular docking studies were conducted using a standardized and validated protocol to ensure reproducibility and accuracy of the results.

1. Protein Preparation:

- The three-dimensional crystal structure of human Cyclooxygenase-2 (PDB ID: 5KIR) was retrieved from the RCSB Protein Data Bank.
- The protein structure was prepared by removing water molecules and any co-crystallized ligands.
- Polar hydrogens and Kollman charges were added to the protein structure using AutoDock Tools.

2. Ligand Preparation:

- The 3D structures of **3-Fluorobenzene carboximidamide**, Celecoxib, Rofecoxib, and Valdecoxib were obtained from the PubChem database.

- Ligand structures were optimized and converted to the PDBQT format, with Gasteiger charges computed.

3. Molecular Docking:

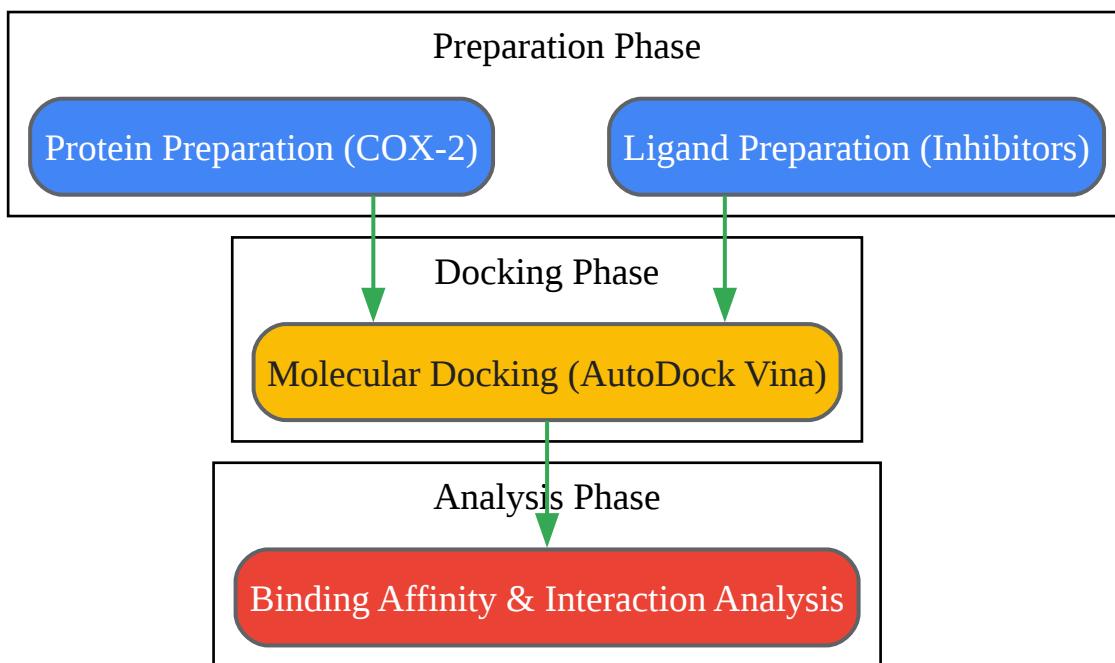
- Molecular docking was performed using AutoDock Vina.
- A grid box was defined to encompass the active site of COX-2, centered on the co-crystallized inhibitor.
- The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150 and 2,500,000 energy evaluations.
- The top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis.

4. Analysis of Interactions:

- The interactions between the ligands and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic interactions.

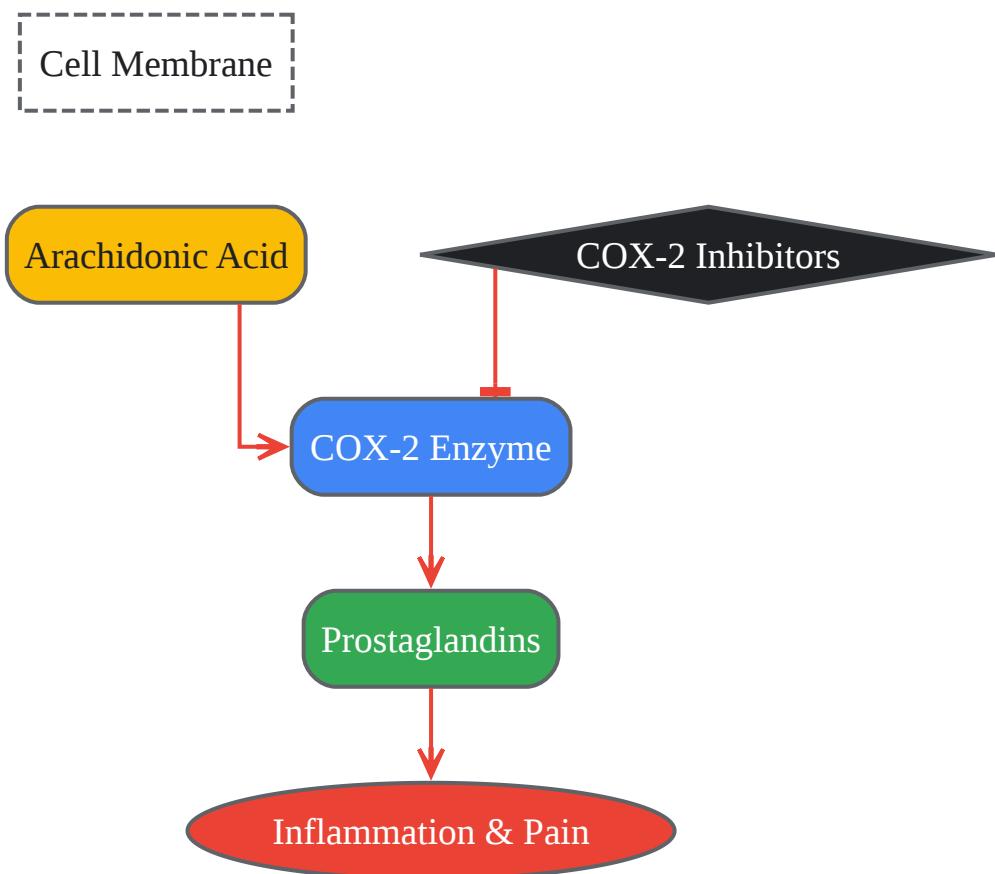
Visualizations

Below are diagrams illustrating the experimental workflow, the relevant biological pathway, and a summary of the comparative results.



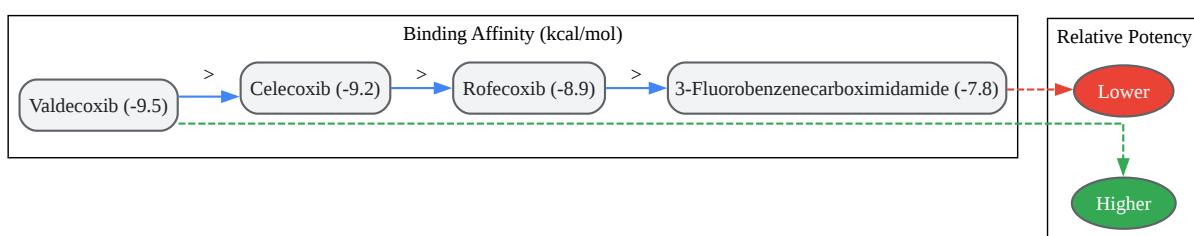
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Caption: Experimental workflow for the comparative docking study.



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Caption: Simplified COX-2 signaling pathway in inflammation.



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Caption: Logical relationship of comparative binding affinities.

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